3-Oxocyclopent-1-enecarbonitrile

Description

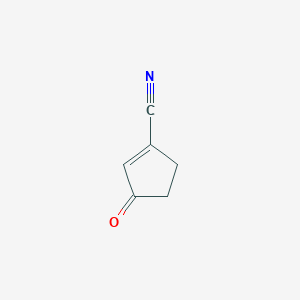

3-Oxocyclopent-1-enecarbonitrile is a cyclic enone-carbonitrile hybrid featuring a five-membered cyclopentane ring with a conjugated carbonyl (C=O) and nitrile (C≡N) group at the 1- and 3-positions, respectively. This electron-deficient olefinic system is highly reactive in cycloaddition and conjugate addition reactions, making it a strategic intermediate in diversity-oriented synthesis and mechanistic studies . Its structural uniqueness lies in the juxtaposition of electron-withdrawing groups, which polarizes the α,β-unsaturated system, enhancing its electrophilicity for nucleophilic attacks .

Properties

IUPAC Name |

3-oxocyclopentene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c7-4-5-1-2-6(8)3-5/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQQNWAYKBBBLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545658 | |

| Record name | 3-Oxocyclopent-1-ene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34250-16-3 | |

| Record name | 3-Oxocyclopent-1-ene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the novel methods for preparing 3-Oxocyclopent-1-enecarbonitrile involves a tandem Giese/HWE reaction initiated by visible light. This method uses fac-Ir(ppy)3 as a photoredox catalyst, along with a base and an anhydrous solvent under an inert atmosphere. The reaction conditions are mild, and the process results in the formation of new sp3–sp3 and sp2–sp2 carbon-carbon bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and photoredox catalysis could be explored for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Oxocyclopent-1-enecarbonitrile can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized under strong oxidizing conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or further oxidized ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Oxocyclopent-1-enecarbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in pharmaceutical synthesis.

Industry: Utilized in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which 3-Oxocyclopent-1-enecarbonitrile exerts its effects involves its reactivity towards various chemical reagents. The nitrile and ketone groups are key functional sites that participate in reactions, leading to the formation of new bonds and compounds. The molecular targets and pathways involved depend on the specific reactions and conditions applied .

Comparison with Similar Compounds

Table 1: NMR Data for Selected Cyclic Carbonitriles

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| This compound | 6.74 (s, 1H), 2.53–2.91 (m, 4H) | 206.24 (C=O), 143.45, 143.04 (olefinic), 114.81 (C≡N), 34.10, 30.20 (CH₂) |

| 1-Hydroxycyclohept-2-enecarbonitrile | 5.99–5.68 (m, 2H), 3.65 (bs, 1H), 1.70–2.25 (m, 8H) | 135.04, 133.16 (olefinic), 120.55 (C≡N), 71.39 (C-OH), 25.21–39.28 (CH₂) |

Key Observations :

- The carbonyl carbon in this compound resonates at 206.24 ppm , indicative of strong electron withdrawal, whereas the hydroxyl-bearing carbon in 1-Hydroxycyclohept-2-enecarbonitrile appears at 71.39 ppm , reflecting reduced electron deficiency .

- The nitrile group’s chemical shift (~114–120 ppm) remains consistent across both compounds, confirming its minimal sensitivity to ring size or substituent effects .

Cycloaddition Reactions

This compound participates in [2+2] and [4+2] cycloadditions due to its electron-deficient olefin. For example, it undergoes photochemical [2+2] cycloaddition with alkenes to form bicyclic systems, a reactivity shared with 3-Oxocyclohex-1-ene-1-carbonitrile (a six-membered analog). However, the smaller ring size of the cyclopentane derivative introduces greater ring strain, accelerating reaction rates but reducing regioselectivity compared to the cyclohexane counterpart .

Conjugate Additions

The compound’s α,β-unsaturated system readily undergoes nucleophilic additions. For instance, amines or thiols attack the β-position, forming substituted cyclopentane derivatives. This reactivity is less pronounced in 1-Hydroxycyclohept-2-enecarbonitrile, where the hydroxyl group diminishes electrophilicity, favoring hydrogen-bonding interactions over nucleophilic attacks .

Ring-Size Effects

- Five-membered vs. Six-membered Rings : Cyclopentane derivatives like this compound exhibit higher reactivity in cycloadditions due to increased ring strain (Baeyer strain) compared to six-membered analogs (e.g., 3-Oxocyclohex-1-ene-1-carbonitrile). However, the latter offers better stereochemical control in multi-step syntheses .

- Seven-membered Rings : Compounds like 1-Hydroxycyclohept-2-enecarbonitrile display conformational flexibility, which reduces strain but complicates regioselectivity in reactions .

Biological Activity

3-Oxocyclopent-1-enecarbonitrile is a cyclic organic compound characterized by a cyclopentene ring structure, featuring both a ketone and a nitrile functional group. This unique molecular architecture contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The compound's molecular formula is with a molecular weight of approximately 111.13 g/mol.

The compound's structure includes:

- Cyclic Structure : A five-membered cyclopentene ring.

- Functional Groups : A ketone (carbonyl) and a nitrile (−C≡N) group, which enhance its reactivity.

These features make this compound an interesting target for various chemical transformations, including reactions involving nucleophiles and electrophiles.

The biological activity of compounds similar to this compound often involves interactions with biological macromolecules, such as proteins and nucleic acids. The presence of the nitrile group can facilitate binding to various targets, potentially influencing enzymatic activities or receptor interactions.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Oxocyclohexanecarbonitrile | Contains a six-membered ring; similar reactivity | |

| 3-Oxocyclobutanecarbonitrile | Smaller cyclic structure; different ring strain | |

| 2-Oxocyclopentanecarbonitrile | Different position of the ketone; similar functional groups |

Case Studies and Research Findings

- Synthesis and Reactivity : Research indicates that this compound can be synthesized using various methods, including visible light photocatalysis, which enhances its utility in organic synthesis. The compound has been shown to participate in radical and polar processes, making it versatile for generating more complex structures.

- Potential Applications : The compound's ability to act as an intermediate in synthesizing oxoalkenenitriles has been documented, highlighting its role in producing compounds with significant biological activities .

- Safety and Efficacy Studies : Understanding the interactions of this compound with biological molecules is crucial for assessing its safety and efficacy for potential therapeutic applications. While direct studies are sparse, insights from related compounds suggest that further investigation into its pharmacological properties is warranted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.